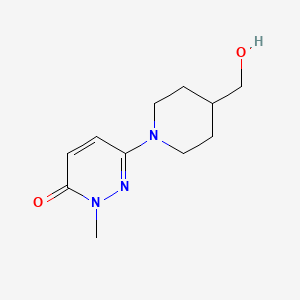

6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one

Description

6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative featuring a methyl group at position 2 and a 4-(hydroxymethyl)piperidine moiety at position 4. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

CAS No. |

919536-28-0 |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

6-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one |

InChI |

InChI=1S/C11H17N3O2/c1-13-11(16)3-2-10(12-13)14-6-4-9(8-15)5-7-14/h2-3,9,15H,4-8H2,1H3 |

InChI Key |

QNRWILRSLHRVFF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

Coupling of the Piperidine and Pyridazinone Rings: The final step involves coupling the piperidine and pyridazinone rings, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridazinone ring can be reduced to a dihydropyridazinone using reducing agents like sodium borohydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 6-(4-(Carboxyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one.

Reduction: 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methyl-1,2-dihydropyridazin-3(2H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group may facilitate binding to enzymes or receptors, while the pyridazinone ring can participate in hydrogen bonding or π-π interactions. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Biological Activity

6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one, also referred to by its CAS number 919536-28-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C₁₂H₁₈N₄O

- Molecular Weight: 223.27 g/mol

- CAS Number: 919536-28-0

Research has indicated that compounds similar to this compound may interact with various biological targets, notably enzymes involved in cellular signaling pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors and enzymes such as kinases.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing similar structural features. For instance, a study demonstrated that derivatives with piperidine rings exhibited significant inhibitory effects on tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Similar Compound A | 15 | Kinase Inhibitor |

| Similar Compound B | 20 | Apoptosis Inducer |

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored in various models of neurodegenerative diseases. For example, compounds exhibiting structural similarities have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Study 1: In Vitro Antitumor Efficacy

A recent in vitro study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Neuroprotective Mechanisms

In a model of Alzheimer's disease, researchers found that treatment with a related compound led to reduced levels of amyloid-beta plaques and improved cognitive function in animal models. This suggests that the biological activity may extend beyond simple cytotoxicity to include protective effects on neuronal health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.